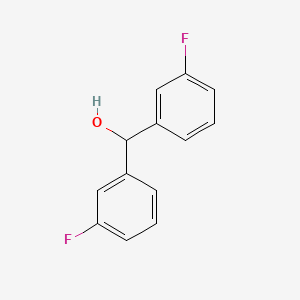
双(3-氟苯基)甲醇
概述
描述
3,3’-Difluorobenzhydrol is an organic compound with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.21 g/mol . It is a fluorinated derivative of benzhydrol, characterized by the presence of two fluorine atoms at the meta positions of the phenyl rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
3,3’-Difluorobenzhydrol has several applications in scientific research:
未来方向
The future directions for “Bis(3-fluorophenyl)methanol” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine, which has been studied for its spectral and fluorescence properties .
作用机制
Target of Action
Bis(3-fluorophenyl)methanol is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as bis(4-fluorophenyl)methanol, have been found to participate in nucleophilic substitution reactions, allowing for the introduction of the moiety into target molecules .
Mode of Action
It’s suggested that the compound may interact with its targets through nucleophilic substitution reactions . This allows the compound to modify organic molecules, potentially enabling the creation of diverse chemical structures .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds have been found to modify organic molecules, potentially enabling the creation of diverse chemical structures
准备方法
3,3’-Difluorobenzhydrol can be synthesized from 3,3’-difluorobenzophenone through a reduction reaction. One common method involves the use of sodium borohydride in ethanol under an inert atmosphere at room temperature . The reaction typically proceeds as follows:
- Dissolve 3,3’-difluorobenzophenone in absolute ethanol.
- Add sodium borohydride to the solution.
- Stir the mixture at room temperature for about 30 minutes.
- Isolate the product by standard workup procedures.
化学反应分析
3,3’-Difluorobenzhydrol undergoes various chemical reactions, including:
Reduction: As mentioned, it can be synthesized by reducing 3,3’-difluorobenzophenone using sodium borohydride.
Oxidation: It can be oxidized back to 3,3’-difluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, converting the hydroxyl group to a halide using thionyl chloride.
Common reagents and conditions for these reactions include:
- Sodium borohydride for reduction.
- Chromium trioxide or potassium permanganate for oxidation.
- Thionyl chloride for substitution reactions.
相似化合物的比较
3,3’-Difluorobenzhydrol can be compared with other fluorinated benzhydrol derivatives, such as:
4,4’-Difluorobenzhydrol: Similar in structure but with fluorine atoms at the para positions.
Bis(4-fluorophenyl)methanol: Another fluorinated benzhydrol derivative used in drug synthesis and polymer chemistry.
The uniqueness of 3,3’-Difluorobenzhydrol lies in the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
bis(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJXDJOHQCPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
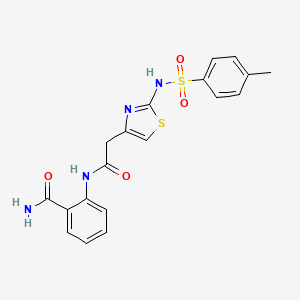
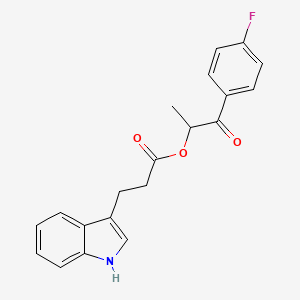
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide](/img/structure/B2929958.png)
![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)
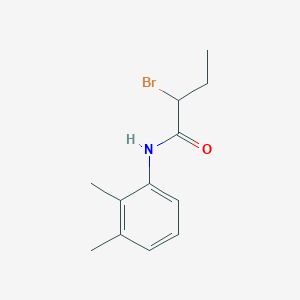
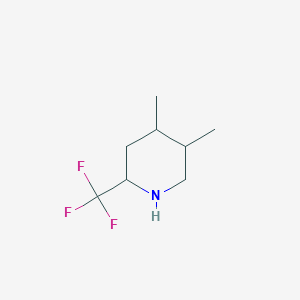
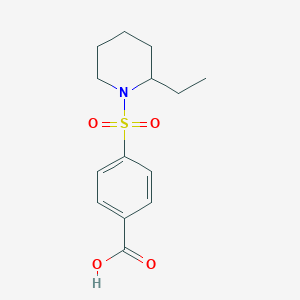
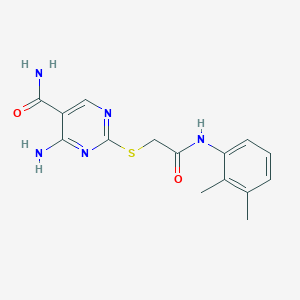
![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
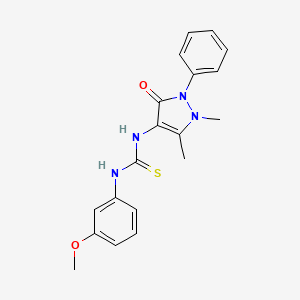
![2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide](/img/structure/B2929968.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)
![3,4-difluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2929971.png)
